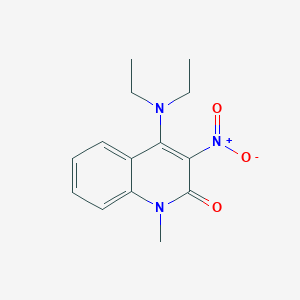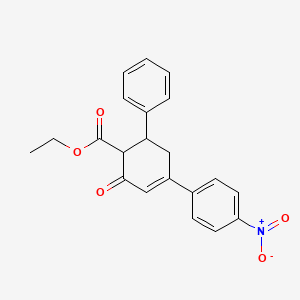
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the action of glutamate, a neurotransmitter that is responsible for learning and memory. Memantine is a unique medication that has been shown to be effective in treating Alzheimer's disease, and it has been the subject of many scientific studies.
Wirkmechanismus
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide works by blocking the action of glutamate, a neurotransmitter that is responsible for learning and memory. Glutamate is released in excess in patients with Alzheimer's disease, which can lead to neuronal damage and cell death. By blocking the action of glutamate, 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide has been shown to have a number of biochemical and physiological effects. The medication has been shown to improve cognitive function in patients with Alzheimer's disease, and it has also been shown to have neuroprotective effects. 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for researchers who are studying neurological disorders. One limitation of using 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide in lab experiments is that it can be expensive and difficult to obtain.
Zukünftige Richtungen
There are many potential future directions for research on 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide. One area of research that is currently being explored is the use of 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide in combination with other medications for the treatment of Alzheimer's disease. Another area of research is the use of 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide for the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers are exploring the potential use of 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide for the treatment of depression and anxiety disorders.
Synthesemethoden
The synthesis of 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide involves the reaction of 1-adamantylamine with methyl acrylate to form 1-adamantylmethyl acrylate. The resulting compound is then reacted with thioacetamide to form the thiazole ring, which is then hydrolyzed to form 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide. The final step involves the addition of hydrobromic acid to form the hydrobromide salt of 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide.
Wissenschaftliche Forschungsanwendungen
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide has been the subject of many scientific studies due to its potential to treat Alzheimer's disease. The medication has been shown to improve cognitive function in patients with Alzheimer's disease, and it has also been shown to have neuroprotective effects. 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide has also been studied for its potential to treat other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-(1-adamantyl)-2,5-dimethyl-5H-1,3-thiazol-4-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS.BrH/c1-9-15(17,16-10(2)18-9)14-6-11-3-12(7-14)5-13(4-11)8-14;/h9,11-13,17H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCLSPOUATDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N=C(S1)C)(C23CC4CC(C2)CC(C4)C3)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-adamantyl)-2,5-dimethyl-5H-1,3-thiazol-4-ol;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)


![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylic acid](/img/structure/B4967218.png)